molecular formula C15H12N2O5 B5773837 2-(3,4-dimethoxyphenyl)-5-nitro-1,3-benzoxazole

2-(3,4-dimethoxyphenyl)-5-nitro-1,3-benzoxazole

Cat. No.: B5773837
M. Wt: 300.27 g/mol
InChI Key: CQNUGEZYJSZNAI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-nitro-1,3-benzoxazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoxazole ring substituted with a 3,4-dimethoxyphenyl group and a nitro group, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-nitro-1,3-benzoxazole typically involves the condensation of 3,4-dimethoxyaniline with 2-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction. The resulting intermediate is then cyclized to form the benzoxazole ring.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

    Cyclization: Acidic or basic conditions depending on the desired product.

Major Products

    Reduction: 2-(3,4-Dimethoxyphenyl)-5-amino-1,3-benzoxazole.

    Substitution: Various substituted benzoxazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-nitro-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-nitro-1,3-benzoxazole involves its interaction with cellular targets, leading to various biological effects. In cancer research, it has been shown to induce apoptosis in cancer cells by interacting with cytochrome P450 enzymes, particularly CYP2S1 and CYP2W1 . These interactions lead to the generation of reactive oxygen species (ROS) and subsequent cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-5-nitro-1,3-benzoxazole is unique due to its combination of a benzoxazole ring with both methoxy and nitro substitutions, providing a distinct set of electronic and steric properties that make it valuable for specific applications in material science and medicinal chemistry.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-20-13-5-3-9(7-14(13)21-2)15-16-11-8-10(17(18)19)4-6-12(11)22-15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNUGEZYJSZNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795849
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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